

# physical and chemical properties of 2-methyl-2-phenylpropanoic acid

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## Compound of Interest

Compound Name: 2-methyl-2-phenylpropanoic acid

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## A Comprehensive Technical Guide to 2-Methyl-2-Phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Methyl-2-phenylpropanoic acid**, also known as  $\alpha,\alpha$ -dimethylphenylacetic acid, is a carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of second-generation antihistamines such as fexofenadine and bilastine.<sup>[1][2]</sup> Its chemical structure, featuring a quaternary  $\alpha$ -carbon, imparts specific properties that are leveraged in multi-step organic syntheses. This technical guide provides an in-depth overview of the physical and chemical properties of **2-methyl-2-phenylpropanoic acid**, detailed experimental protocols for its synthesis and characterization, and its role in pharmaceutical manufacturing.

### Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-methyl-2-phenylpropanoic acid** are summarized in the tables below, providing a consolidated reference for laboratory and development use.

**Table 1: General and Physical Properties**

Property	Value	Source(s)
IUPAC Name	2-methyl-2-phenylpropanoic acid	[3]
Synonyms	2-Phenylisobutyric acid, $\alpha,\alpha$ -Dimethylphenylacetic acid	[3][4]
CAS Number	826-55-1	[5]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[6]
Molecular Weight	164.20 g/mol	[6][7]
Appearance	White to yellowish crystalline solid	[8][9]
Melting Point	77-82 °C	[5][8][9]
Boiling Point	270.5 ± 9.0 °C at 760 mmHg	[5]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[5]
Solubility	Insoluble in water.[8][10] Soluble in organic solvents like ethanol, toluene, and diethyl ether.	[11]
Flash Point	167.7 ± 13.9 °C	[5]

**Table 2: Spectroscopic and Chemical Data**

Property	Data	Source(s)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 300MHz)	δ 12.31 (s, 1H), 7.33-7.34 (m, 4H), 7.22-7.27 (m, 1H), 1.47 (s, 6H)	[8]
SMILES	<chem>CC(C)(C1=CC=CC=C1)C(=O)O</chem>	[3]
InChI	1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)	[1]
pKa	Data not readily available in searched sources.	
LogP	1.6	[3]

## Experimental Protocols

### Synthesis of 2-Methyl-2-Phenylpropanoic Acid

A common synthetic route to **2-methyl-2-phenylpropanoic acid** involves the methylation of benzyl cyanide followed by hydrolysis.[6]

#### Step 1: Methylation of Benzyl Cyanide

- To a 1000 mL reaction flask, add 50 g of benzyl cyanide, 140 g of potassium hydroxide, and 250 mL of dimethyl sulfoxide.
- Stir the mixture at room temperature for 1 hour.
- Slowly add 132 g of dimethyl sulfate dropwise, ensuring the temperature is controlled.
- Continue stirring at room temperature for an additional 2 hours.
- Monitor the reaction to completion using a suitable chromatographic technique (e.g., HPLC).
- Upon completion, quench the reaction by pouring the mixture into 1000 mL of ice water.

- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 300 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-2-phenylpropanenitrile.

#### Step 2: Alkaline Hydrolysis of 2-Methyl-2-Phenylpropanenitrile

- To the crude 2-methyl-2-phenylpropanenitrile obtained in the previous step, add a solution of 100 g of sodium hydroxide in 500 mL of water.
- Heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction for the disappearance of the nitrile starting material.
- Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the carboxylic acid.
- Filter the solid precipitate, wash with cold water, and dry under vacuum to yield **2-methyl-2-phenylpropanoic acid**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

## Characterization Protocols

#### Determination of Melting Point:

- A small, dry sample of the crystalline product is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is raised at a steady rate, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

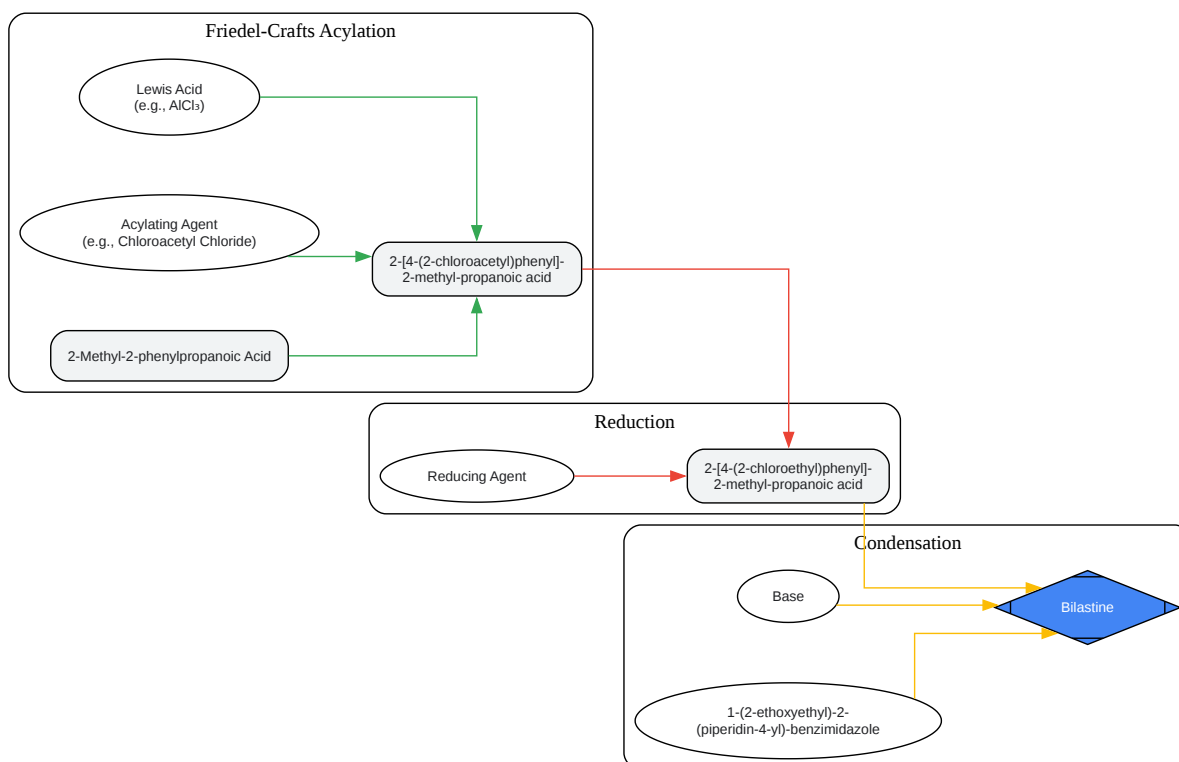
#### Spectroscopic Analysis (NMR and IR):

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) and analyzed using an NMR spectrometer to confirm the proton and carbon framework.
- **Infrared (IR) Spectroscopy:** A small amount of the solid sample is analyzed, typically using a KBr pellet or as a thin film, to identify characteristic functional group vibrations, such as the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

## Role in Pharmaceutical Synthesis and Logical Workflow

**2-Methyl-2-phenylpropanoic acid** is not known to be directly involved in biological signaling pathways. Its primary significance in the pharmaceutical field is as a key starting material for the synthesis of more complex molecules with therapeutic activity. A prominent example is its use in the synthesis of bilastine, a non-sedating H1 antihistamine.

The following diagram illustrates the initial steps of a synthetic route to bilastine, highlighting the role of **2-methyl-2-phenylpropanoic acid**.



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Caption: Synthetic pathway from **2-methyl-2-phenylpropanoic acid** to Bilastine.

This workflow demonstrates the chemical transformations that convert the relatively simple starting material into a complex, biologically active molecule, a process of central importance in drug development.[8]

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